(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethylamine and its derivatives involves multiple steps, including condensation, reduction, and resolution processes. One approach detailed the effective chiral auxiliary role of 1-(2,5-dimethoxyphenyl)ethylamine, closely related to the target compound, for diastereoselective alkylation of aldimines. Racemic versions can be synthesized from dimethoxybenzenes and resolved into enantiomers using diastereomeric salt formation with mandelic acid (Kohara, Hashimoto, & Saigo, 1999).
Molecular Structure Analysis
The molecular structure of (R)-1-(3,4-Dimethoxyphenyl)ethylamine derivatives has been characterized through various spectroscopic techniques. These include IR, NMR, and X-ray spectral analyses. These studies reveal the compound's ability to form dimers in solid state and its vibrational properties indicative of specific bonding patterns (Singh et al., 2013).
Chemical Reactions and Properties
(R)-1-(3,4-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including alkylation, acylation, and amidation, demonstrating its versatility in organic synthesis. Its reactivity has been exploited in synthesizing novel compounds with potential applications in medicinal chemistry and as ligands in organometallic complexes. Notably, the compound's derivatives have shown antiulcer activities and the ability to form complexation with metals (Hosokami et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, of (R)-1-(3,4-Dimethoxyphenyl)ethylamine and its derivatives are crucial for their application in synthesis and formulation. Detailed crystallographic studies have provided insights into the compound's solid-state structure and intermolecular interactions, which are essential for understanding its reactivity and stability (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties of (R)-1-(3,4-Dimethoxyphenyl)ethylamine, including its reactivity, stability under various conditions, and interactions with other chemical entities, have been extensively studied. Its ability to participate in complexation reactions, form stable dimers, and undergo various organic transformations underscores its utility in synthetic organic chemistry (Singh et al., 2012).
Scientific Research Applications
Organic Synthesis Applications:
- It serves as a chiral auxiliary for diastereoselective alkylation of aldimines (Kohara, Hashimoto, & Saigo, 1999).
- Used in the enantioselective synthesis of compounds like (R)-(+)-Carnegine and (R)-(+)-tetrahydroharman (Lee, Chan, Tao, & Lee, 1994).
- Plays a role in the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
- Assists in the synthesis of peptidomimetics via an asymmetric Ugi reaction (Kłossowski, Brodzka, Zysk, & Ostaszewski, 2014).
- Reacts with isatin to form certain tetrahydroisoquinoline compounds (Brouwer, Craig, Jeffreys, & Munro, 1972).
Pharmaceutical Research:
- Demonstrated significant antiulcer activity in animal studies (Hosokami et al., 1992).
- Involved in the synthesis of potential antioxidant compounds (Ünver et al., 2011).
- Contributed to the study of metabolic pathways and biotransformation in drug development (Wu, Masucci, & Caldwell, 1998).
- Used in the preparation and evaluation of radioligands for dopamine receptors (Vitale et al., 1995).
Chemical Sensing and Analysis:
- Effective in separating dopamine from bananas using imprinted polymers (Luliński & Maciejewska, 2012).
- Imprinted polymers with 2-(3,4-dimethoxyphenyl)ethylamine have high binding capacities, useful for chemical sensing applications (Luliński & Maciejewska, 2011).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dimethoxyphenyl)ethylamine | |
CAS RN |
100570-24-9 | |
Record name | (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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